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Get Quote

Executive Summary & Structural Significance

In modern medicinal chemistry, the cyclobutane ring has emerged as a privileged scaffold,

serving as a conformationally restricted bioisostere for phenyl rings and gem-dimethyl groups.
Among its functionalized derivatives, cis-1-(benzyloxy)-3-methoxycyclobutane is a highly
sought-after advanced building block.

A critical point of expertise for procurement and synthetic planning is stereochemical
specification. The cis-isomer is specifically indexed under CAS Number 1840956-05-9,
whereas the stereochemically unspecified mixture is indexed under CAS 2383192-73-0 . The
cis configuration is thermodynamically favored and crucial for maintaining the precise spatial
vectors required in target binding pockets, particularly in the development of next-generation
kinase inhibitors and receptor agonists.

Physicochemical Profile & Quantitative Data

To facilitate analytical characterization and inventory management, the core quantitative data
for the cis-isomer is summarized below.
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Parameter Value | Specification
Chemical Name cis-1-(Benzyloxy)-3-methoxycyclobutane
IUPAC Name cis-((3-Methoxycyclobutoxy)methyl)benzene

1840956-05-9 (cis isomer) 2383192-73-0

CAS Registry Number - )
(unspecified stereochemistry)

Molecular Formula C12H1602

Molecular Weight 192.25 g/mol

Appearance Pale yellow oil

Typical Purity >95% (via LCMS and *H NMR)
Storage Conditions Inert atmosphere (N2/Ar), 2-8 °C

Applications in Drug Development

The strategic value of cis-1-(benzyloxy)-3-methoxycyclobutane lies in its orthogonal
protecting group strategy. The benzyloxy (-OBn) group serves as a robust, non-participating
protecting group for the secondary alcohol. Once the methoxy-cyclobutane motif is integrated
into a larger active pharmaceutical ingredient (API) scaffold, the benzyl ether can be cleanly
cleaved via palladium-catalyzed hydrogenolysis (Pd/C, Hz).

The resulting free cis-3-methoxycyclobutan-1-ol can then be oxidized to a ketone or converted
into a leaving group (e.g., mesylate) for further cross-coupling. This exact mechanistic pathway
has been validated in the synthesis of:

o CDK2 Inhibitors: Utilized in oncology pipelines to overcome resistance in solid tumors .

e GLP-1 Receptor Agonists: Employed to improve the metabolic stability and pharmacokinetic
half-life of peptide-mimetic metabolic drugs .

Synthetic Methodology & Mechanistic Causality

The synthesis of cis-1-(benzyloxy)-3-methoxycyclobutane is achieved via a highly
controlled, two-step sequence starting from 3-(benzyloxy)cyclobutan-1-one.
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Mechanistic Pathway Visualization

3-(Benzyloxy)cyclobutan-1-one

Hydride Addition

Reduction (NaBH4, MeOH)
0°Cto RT

Diastereoselective
1s,3s) configuration

cis-3-(Benzyloxy)cyclobutan-1-ol

Alkoxide Formation

Etherification (NaH, Mel)
THF, 0 °C to RT

SN2 Methylation

cis-1-(Benzyloxy)-3-methoxycyclobutane

CAS: 1840956-05-9

Click to download full resolution via product page

Synthesis workflow of cis-1-(Benzyloxy)-3-methoxycyclobutane via diastereoselective
reduction.

Step 1: Diastereoselective Reduction

Causality & Rationale: The reduction of 3-substituted cyclobutanones using Sodium
Borohydride (NaBHa4) is governed by steric approach control. The bulky benzyloxy group forces
the cyclobutane ring into a puckered conformation, occupying a pseudo-equatorial position.
The incoming nucleophilic hydride attacks from the less hindered pseudo-axial face, pushing
the resulting hydroxyl group into the pseudo-equatorial position. This yields the
thermodynamically stable cis-(1s,3s) isomer as the major product .
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Self-Validating Protocol:

e Initiation: Dissolve 3-(benzyloxy)cyclobutan-1-one (5.0 g, 28.37 mmol) in anhydrous
methanol (50 mL). Cool to 0 °C using an ice bath to control the exothermic hydride addition
and prevent over-reduction or ring-opening side reactions.

e Reagent Addition: Add NaBHa (1.6 g, 42.56 mmol, 1.5 eq) portion-wise over 15 minutes.
o Propagation: Remove the ice bath and stir the mixture at room temperature (RT) for 2 hours.

o Self-Validation Checkpoint: Monitor via TLC (3:1 Hexanes:EtOAc). Complete consumption of
the starting material and the appearance of a more polar, UV-active spot confirms successful
reduction.

¢ Quench & Isolation: Cool the mixture back to 0 °C. Carefully quench with saturated aqueous
NHa4Cl (30 mL) to destroy excess NaBHa. Extract with EtOAc (3 x 50 mL). Wash combined
organic layers with brine, dry over anhydrous Na2SOa4, and concentrate under reduced
pressure to afford cis-3-(benzyloxy)cyclobutan-1-ol (~48% vyield) as a pale yellow oil.

Step 2: Sn2 Etherification (Methylation)

Causality & Rationale: To install the methoxy group, the secondary alcohol must be converted
into a strong nucleophile. Sodium Hydride (NaH) is utilized to deprotonate the alcohol, forming
a highly reactive alkoxide. Tetrahydrofuran (THF) is selected as the aprotic polar solvent
because it effectively solvates the sodium cation, leaving the alkoxide "naked" and highly
reactive for the subsequent Sn2 attack on Methyl lodide (Mel).

Self-Validating Protocol:

« Initiation: Dissolve cis-3-(benzyloxy)cyclobutan-1-ol (4.0 g, 22.44 mmol) in anhydrous THF
(40 mL) under a strict Nitrogen (N2) atmosphere. Cool to 0 °C.

o Alkoxide Formation: Carefully add NaH (1.35 g, 60% dispersion in mineral oil, 33.66 mmol,
1.5 eq) in small portions. Stir for 10 minutes.

o Self-Validation Checkpoint: The visible evolution of hydrogen (Hz) gas bubbles serves as
immediate physical validation that deprotonation is occurring successfully.
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» Electrophile Addition: Add Methyl lodide (2.1 mL, 33.66 mmol, 1.5 eq) dropwise. Allow the
reaction to warm to RT and stir for 2 hours.

» Self-Validation Checkpoint: LCMS analysis should confirm a mass shift corresponding to the
addition of the methyl group (+14 Da) and the complete disappearance of the alcohol peak.

e Quench & Isolation: Quench carefully with ice-cold water (100 mL) to neutralize unreacted
NaH. Extract with EtOAc (2 x 100 mL). Wash with brine (50 mL), dry over Na2SOa, and
evaporate under reduced pressure to afford the final product, cis-1-(benzyloxy)-3-
methoxycyclobutane (~49% vyield).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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